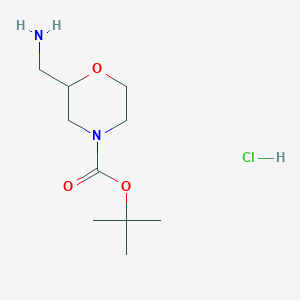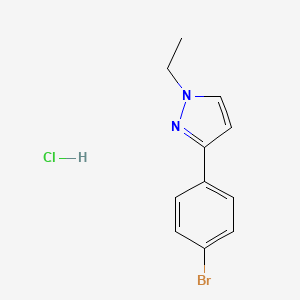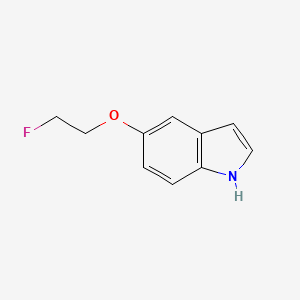
5-(2-fluoroethoxy)-1H-indole
説明
“5-(2-fluoroethoxy)-1H-indole” is a compound that contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “5-(2-fluoroethoxy)” part suggests that a 2-fluoroethoxy group is attached to the 5-position of the indole.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate indole with a 2-fluoroethoxy group. This could potentially be achieved through nucleophilic substitution reactions, but the exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole group, with the 2-fluoroethoxy group attached at the 5-position. The presence of the fluorine atom would introduce a degree of polarity to the molecule.Chemical Reactions Analysis
As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the indole group can be influenced by the presence of the 2-fluoroethoxy group. The fluorine atom may also participate in certain reactions, particularly ones involving nucleophilic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s polarity and potentially influence its solubility in different solvents. The indole group could contribute to the compound’s aromaticity and stability.科学的研究の応用
Radioligand Development for PET Imaging
- Dopamine Receptor Ligands : Two fluoroethoxy substituted derivatives of 5-(2-fluoroethoxy)-1H-indole were synthesized as analogs for selective D4 dopamine receptor ligands. These derivatives exhibited high affinity for the dopamine D4 receptor and were developed as potential positron emission tomography (PET) imaging probes. The fluoroethylation at the para position of the phenylpiperazine moiety within the 5-cyano-indole framework was tolerated by D4 receptors, suggesting its potential in developing improved D4 radioligand candidates for PET imaging with enhanced D4 receptor affinity and selectivity (Tietze et al., 2006).
Antituberculosis Activity
- Indole-2,3-dione Derivatives : A study on 5-fluoro-1H-indole-2,3-dione derivatives revealed their potential in antituberculosis activity against Mycobacterium tuberculosis. The Electronic-Topological Method (ETM) and Artificial Neural Networks (ANNs) were used to predict the structures of potentially active compounds against tuberculosis, highlighting the importance of these derivatives in medicinal chemistry (Karalı et al., 2007).
Electrochemical Charge Storage
- Fluoro-substituted Polyindole : A study developed a high-performance poly(5-fluoroindole) as a charge storage material, showcasing its superior electrochemical properties compared to other polyindole derivatives. This fluoro-substituted conjugated polyindole demonstrated high specific capacitance, good cycling stability, and slow self-discharge behavior, making it a promising material for supercapacitor applications (Wang et al., 2019).
Fluorophore for Biomolecular Studies
- Environment-sensitive Fluorescent Dyes : Studies on 2-(2'-pyridyl)-5-methylindole and 2-[2'-(4',6'-dimethylpyrimidyl)]-indole, derivatives of 5-hydroxyindole, revealed their use as environment-sensitive fluorescent dyes. These compounds were highly fluorescent upon interaction with phospholipid vesicles, demonstrating potential application in biomolecular studies to monitor local structure and solvation dynamics of biomolecules (Kyrychenko et al., 2010).
Antimicrobial Activities
- Indole Derivatives in Antimicrobial Research : A series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and demonstrated significant antimicrobial activities. These derivatives were characterized using various spectroscopic techniques and showed potential as novel antimicrobial agents (Rajaraman et al., 2017).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk.
将来の方向性
Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating more efficient synthesis methods, studying its reactivity, or exploring its potential uses in fields like pharmaceuticals or materials science.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
特性
IUPAC Name |
5-(2-fluoroethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-4-6-13-9-1-2-10-8(7-9)3-5-12-10/h1-3,5,7,12H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTAUTLAOMSHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluoroethoxy)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



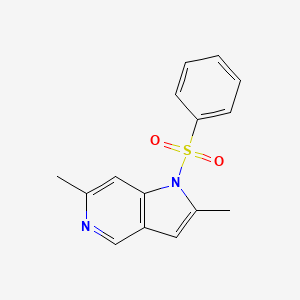
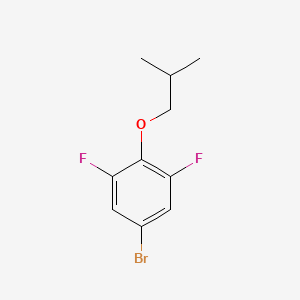
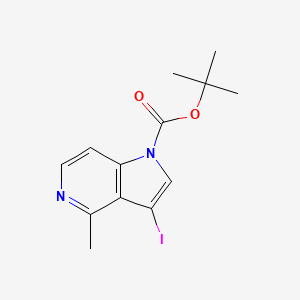
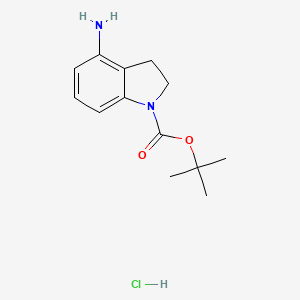
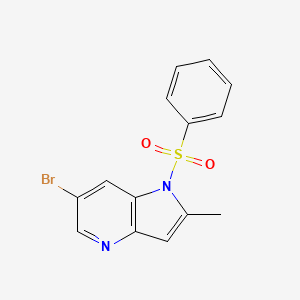
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)
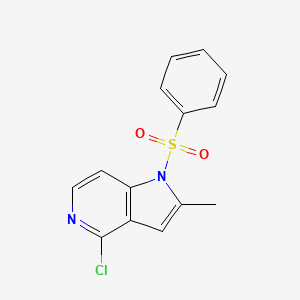
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)
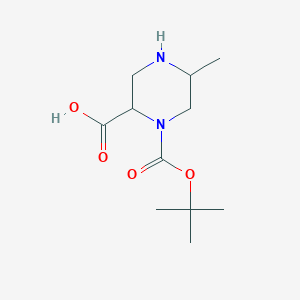
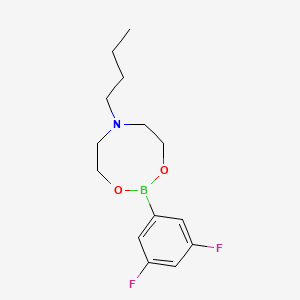
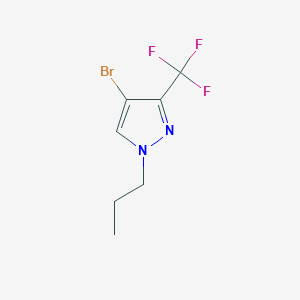
![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)
